N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide
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Overview
Description
N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide is a complex organic compound with a molecular formula of C21H21NO5S. This compound is known for its unique chemical structure, which includes a dibenzofuran moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide typically involves multiple stepsThe sulfonylation of the phenyl ring and subsequent coupling with the dibenzofuran derivative are crucial steps in the synthesis .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches .
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl N-(phenylsulfonyl)-D-valinate
- 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Uniqueness
N-(2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)sulfamoyl]phenyl}ethyl)acetamide stands out due to its specific combination of functional groups and the presence of the dibenzofuran moiety.
Properties
Molecular Formula |
C23H22N2O5S |
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Molecular Weight |
438.5g/mol |
IUPAC Name |
N-[2-[4-[(2-methoxydibenzofuran-3-yl)sulfamoyl]phenyl]ethyl]acetamide |
InChI |
InChI=1S/C23H22N2O5S/c1-15(26)24-12-11-16-7-9-17(10-8-16)31(27,28)25-20-14-22-19(13-23(20)29-2)18-5-3-4-6-21(18)30-22/h3-10,13-14,25H,11-12H2,1-2H3,(H,24,26) |
InChI Key |
VYXDHKVBQRRCPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
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